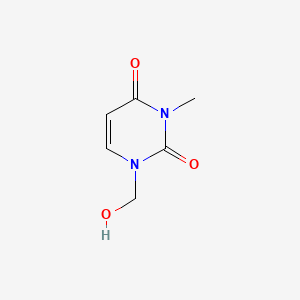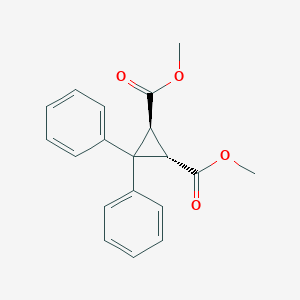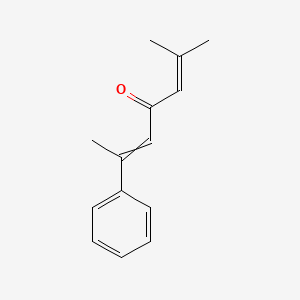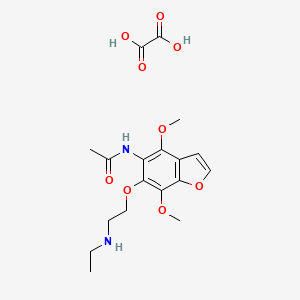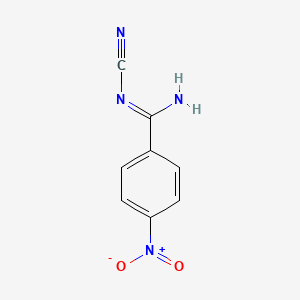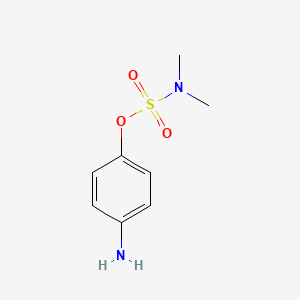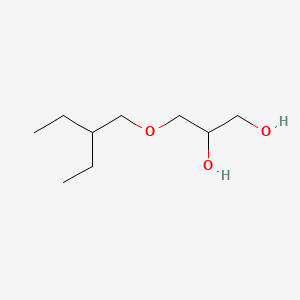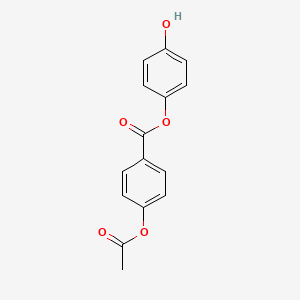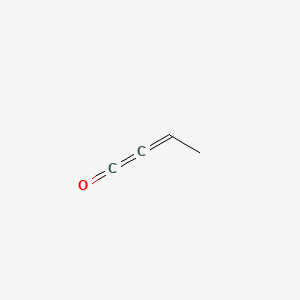
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride is a heterocyclic organic compound It is known for its unique structural properties, which include a fused ring system combining pyrazine and carbazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazino(3,2,1-jk)carbazole, 2,4,5,6-tetrahydro-8-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated
Propriétés
Numéro CAS |
73166-21-9 |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9H,2-4,7-8H2,1H3;1H |
Clé InChI |
OJPZINLQGSWKCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
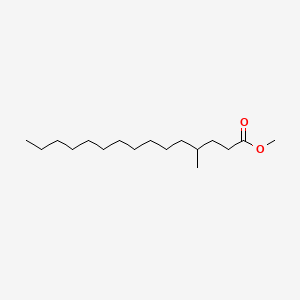

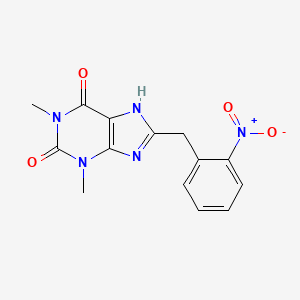
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
